1-(2-Chloroethoxy)-3-methylbutane

Beschreibung

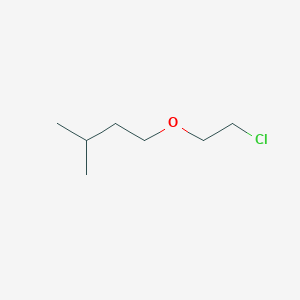

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethoxy)-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRZIFKLTQCIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98429-79-9 | |

| Record name | 1-(2-chloroethoxy)-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chloroethoxy 3 Methylbutane and Analogous Structures

Etherification and Halogenation Sequences

The most common route for synthesizing ethers of this type involves a combination of etherification and halogenation steps. The Williamson ether synthesis is a cornerstone of this approach, valued for its broad scope and reliability in both laboratory and industrial settings. byjus.comwikipedia.org

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com It proceeds via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. byjus.comwikipedia.org For the synthesis of 1-(2-Chloroethoxy)-3-methylbutane, this can be envisioned through two primary pathways involving alcohol precursors:

Pathway A: The reaction of sodium 3-methylbutoxide (formed by deprotonating 3-methylbutan-1-ol with a strong base like sodium hydride) with a dihalogenated ethane, such as 1,2-dichloroethane.

Pathway B: The reaction of sodium 2-chloroethoxide (from 2-chloroethanol) with a suitable alkyl halide like 1-chloro- or 1-bromo-3-methylbutane.

Because the Williamson synthesis is an S\textsubscriptN2 reaction, it is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, which would produce alkenes instead of the desired ether. jk-sci.com Therefore, Pathway A, which utilizes a primary dihaloalkane, is generally the more efficient and preferred route.

The alcohol precursors themselves can be converted into alkyl halides if needed for a specific synthetic route. This deoxygenative halogenation can be achieved using various reagents. Traditional methods employ corrosive agents like hydrogen halides or phosphorus halides. cas.cn More modern and milder protocols have been developed, such as using a reagent system of triphenylphosphine (Ph\textsubscript3P) and a 1,2-dihaloethane (XCH\textsubscript2CH\textsubscript2X), which can effectively convert primary and even tertiary alcohols into the corresponding halides. cas.cn

| Pathway | Alcohol Precursor | Alkoxide Intermediate | Halogenated Reagent | Key Considerations |

|---|---|---|---|---|

| A | 3-Methylbutan-1-ol | Sodium 3-methylbutoxide | 1,2-Dichloroethane | Preferred route; uses a primary dihaloalkane, minimizing elimination side reactions. wikipedia.org |

| B | 2-Chloroethanol (B45725) | Sodium 2-chloroethoxide | 1-Chloro-3-methylbutane (B93926) | Viable route; uses a primary alkyl halide, favorable for SN2 reaction. masterorganicchemistry.com |

The 2-chloroethoxy group (-OCH₂CH₂Cl) is a key structural feature. Its introduction into a molecule is a critical step in the synthesis of this compound and related compounds. One effective method involves the reaction of an alcohol with ethylene oxide, followed by chlorination. For instance, a patent describes a method where 2-chloroethanol, acting as both a reactant and a solvent, reacts with ethylene oxide in the presence of a catalyst like boron trifluoride diethyl etherate to form 2-chloroethoxyethanol. google.com This intermediate contains the core 2-chloroethoxy structure and can be further elaborated.

The bifunctional nature of compounds like 2-chloroethanol, possessing both a hydroxyl group and a reactive chlorine atom, makes them versatile building blocks. The hydroxyl group can participate in etherification, while the chloro group can be a site for subsequent nucleophilic substitution. For example, N-[2-(2-Hydroxyethoxy)ethyl]-acetamide can be converted to N-[2-(2-Chloroethoxy)ethyl]acetamide, demonstrating a method to introduce the chloroethoxy moiety onto a more complex scaffold. orgsyn.org

The isopentyl (3-methylbutyl) portion of the target molecule must be prepared with a suitable functional group at the terminal position to facilitate the ether linkage. The selective functionalization of alkanes, particularly at the less reactive terminal C-H bonds, is a significant challenge in synthetic chemistry. illinois.edunih.gov

A highly effective and common laboratory method for achieving this is the hydroboration-oxidation of an alkene. For the synthesis of the required precursor, 3-methylbut-1-ene can be treated with a borane reagent (such as diborane in THF), followed by oxidation with hydrogen peroxide and a base. doubtnut.com This reaction sequence results in the anti-Markovnikov addition of water across the double bond, selectively yielding the primary alcohol, 3-methylbutan-1-ol. doubtnut.com This alcohol is a direct precursor for forming the sodium 3-methylbutoxide needed for the Williamson ether synthesis. masterorganicchemistry.com

Enzymatic systems, such as Alkane monooxygenase (AlkB), offer a biological approach to this challenge, catalyzing the hydroxylation of alkanes with high selectivity for the terminal position. nih.govnih.gov These enzymes orient the alkane substrate within a hydrophobic tunnel to present the terminal C-H bond to a diiron active site for functionalization. nih.govresearchgate.net

Alternative Synthetic Approaches

Beyond the standard Williamson synthesis, other strategies can be employed, particularly when specific stereochemical or regiochemical outcomes are required for analogous structures.

While this compound itself is an achiral molecule, the synthesis of chiral analogs requires careful control of stereochemistry. The Williamson ether synthesis, being an S\textsubscriptN2 reaction, proceeds with a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com This stereospecificity can be exploited to control the stereochemistry of the final product if a chiral, non-racemic alcohol or alkyl halide is used as a starting material. nih.gov

Regioselectivity is a critical consideration in ether synthesis. As previously noted, the choice of reagents in the Williamson synthesis dictates the success of the reaction. wikipedia.org To avoid elimination reactions, the alkyl halide should be primary, while the alkoxide can be primary, secondary, or even tertiary. byjus.com This ensures that the nucleophilic substitution pathway is favored over the elimination pathway, leading to the desired ether product with high regioselectivity. masterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles and strong bases that are invaluable for forming carbon-carbon bonds. msu.edulibretexts.org They can be used to construct the carbon skeleton of precursors needed for ether synthesis.

For example, an appropriate Grignard reagent can be used to synthesize the alcohol precursor. Isobutylmagnesium bromide could be prepared by reacting 1-bromo-2-methylpropane with magnesium metal in an ether solvent like diethyl ether or THF. acs.org This Grignard reagent can then react with an electrophile such as ethylene oxide. The nucleophilic attack of the isobutyl group on the epoxide ring, followed by an acidic workup, would yield 3-methylbutan-1-ol, a key starting material for the etherification step. msu.edu This demonstrates how organometallic chemistry can be integrated into a multi-step synthesis to build the required molecular framework from simpler starting materials. msu.edu

| Approach | Key Principle | Application/Example | Reference |

|---|---|---|---|

| Stereoselective Synthesis | SN2 reaction mechanism leads to inversion of configuration. | Synthesis of chiral ethers from chiral, non-racemic alcohol precursors. | masterorganicchemistry.com |

| Regioselective Synthesis | Choice of a primary alkyl halide to favor substitution over elimination. | Maximizing yield in Williamson ether synthesis by minimizing alkene byproducts. | wikipedia.orgmasterorganicchemistry.com |

| Organometallic Reagents | Use of strong carbon nucleophiles (e.g., Grignard) to build carbon skeletons. | Reaction of isobutylmagnesium bromide with ethylene oxide to form 3-methylbutan-1-ol. | msu.edu |

Reactivity and Mechanistic Investigations of 1 2 Chloroethoxy 3 Methylbutane

Pathways of Nucleophilic Substitution

Nucleophilic substitution reactions in 1-(2-chloroethoxy)-3-methylbutane can proceed through either intramolecular or intermolecular pathways, depending on the reaction conditions and the nature of the nucleophile.

The presence of the ether oxygen atom in the same molecule as the electrophilic primary carbon (bonded to chlorine) allows for the possibility of an intramolecular nucleophilic substitution. This process, known as intramolecular cyclization, is a classic example of neighboring group participation. The ether oxygen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. stackexchange.com This reaction is facilitated by the formation of a five-membered ring transition state, which is entropically and enthalpically favored over many other ring sizes. wikipedia.org

The reaction proceeds via an intramolecular SN2 mechanism. youtube.commasterorganicchemistry.com The initial attack by the ether oxygen displaces the chloride ion and forms a cyclic oxonium ion intermediate. In the presence of a nucleophile or solvent, this intermediate can be opened, but more commonly, a subsequent rearrangement or reaction leads to a stable cyclic product. For this compound, this cyclization would be expected to form a substituted morpholine (B109124) derivative. Such halogen-induced cyclizations are a valuable strategy in the synthesis of diverse heterocyclic compounds. mdpi.com The rate of these intramolecular reactions is often significantly higher than their intermolecular counterparts because the reacting groups are held in close proximity within the same molecule. wikipedia.orgmasterorganicchemistry.com

In the presence of a strong external nucleophile, this compound can undergo intermolecular nucleophilic substitution. As a primary alkyl chloride, the substitution is expected to proceed predominantly through an SN2 mechanism. youtube.comstackexchange.com This involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon were chiral.

The rate of the SN2 reaction is sensitive to steric hindrance. While the isobutyl group is somewhat bulky, the reaction occurs at a primary carbon, which is relatively unhindered. However, the presence of this branching can slow the reaction compared to a straight-chain analogue like 1-chloro-4-ethoxybutane. youtube.com Under conditions that favor ionization, such as the presence of a Lewis acid or a polar protic solvent, an SN1 mechanism might be possible, but this is less likely for a primary halide. masterorganicchemistry.com

The competition between intramolecular and intermolecular substitution is a key aspect of the reactivity of this compound. High concentrations of a strong external nucleophile would favor the intermolecular pathway, while lower concentrations or the use of a non-nucleophilic base to facilitate cyclization would favor the intramolecular route. youtube.com

Table 1: Comparison of Potential Nucleophilic Substitution Pathways

| Reaction Type | Reactant/Conditions | Mechanism | Major Product |

| Intramolecular Cyclization | Weak base or heat | Intramolecular SN2 | 4-Isobutyl-1,4-oxazinane (Substituted Morpholine) |

| Intermolecular Substitution | Strong Nucleophile (e.g., NaCN) | SN2 | 1-Cyano-2-(isobutoxy)ethane |

| Intermolecular Substitution | Strong Nucleophile (e.g., NaOCH₃) | SN2 | 1-Methoxy-2-(isobutoxy)ethane |

Hydrolysis and Ether Cleavage Mechanisms

The two functional groups in this compound can undergo hydrolysis or cleavage under different conditions.

The hydrolysis of the carbon-chlorine bond is a nucleophilic substitution reaction where water acts as the nucleophile. For this primary alkyl chloride, the reaction would likely proceed via an SN2 mechanism, especially if catalyzed by a base. stackexchange.com Under neutral or acidic conditions, the reaction would be slow but could be accelerated by heating. researchgate.net The product of this hydrolysis would be 1-(2-hydroxyethoxy)-3-methylbutane. The presence of the neighboring ether oxygen could potentially accelerate this hydrolysis through anchimeric assistance, similar to the intramolecular cyclization pathway. stackexchange.com

Ethers are generally unreactive and require strong acids for cleavage. libretexts.orgwikipedia.orglongdom.org The cleavage of the ether bond in this compound would typically be achieved by heating with a strong acid such as HBr or HI. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me This is followed by a nucleophilic attack by the halide ion.

The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. libretexts.orglibretexts.org In this case, both carbons attached to the ether oxygen are primary. The SN2 attack by the halide ion will occur at the less sterically hindered carbon. Given the similar steric environment of the two primary carbons, a mixture of products could be expected. However, attack at the 2-chloroethyl group might be slightly favored.

Table 3: Potential Products of Hydrolysis and Ether Cleavage

| Reaction | Reagents | Mechanism | Expected Products |

| C-Cl Bond Hydrolysis | H₂O, heat (or base catalysis) | SN2 | 1-(2-Hydroxyethoxy)-3-methylbutane, HCl |

| Ether Cleavage | Excess HBr, heat | SN2 | 1-Bromo-3-methylbutane, 1-bromo-2-chloroethane, H₂O |

| Ether Cleavage | Excess HI, heat | SN2 | 1-Iodo-3-methylbutane, 1-chloro-2-iodoethane, H₂O |

Functionalization and Derivatization Strategies for 1 2 Chloroethoxy 3 Methylbutane

Transformations at the Terminal Halogen

The carbon-chlorine bond represents the most reactive site in the molecule for nucleophilic substitution. The primary nature of the alkyl chloride makes it an excellent substrate for S\textsubscript{N}2 reactions, which involve a backside attack by a nucleophile. wikipedia.orgbyjus.com

Alkylation: The terminal chlorine atom can be displaced by various carbon nucleophiles to form new carbon-carbon bonds, effectively elongating the carbon chain. For instance, in a reaction analogous to the Wurtz reaction, treatment with sodium metal in an ether solvent could lead to a coupling product. doubtnut.com More controlled alkylation can be achieved using organometallic reagents like Gilman or organocuprate reagents, which are known to be effective in coupling with alkyl halides. youtube.com

Arylation: Introducing an aromatic ring at the terminal position can be accomplished through cross-coupling reactions. While traditionally challenging with alkyl chlorides, modern catalytic systems, often employing palladium or nickel, can facilitate the coupling of arylboronic acids (Suzuki coupling), arylstannanes (Stille coupling), or other organometallic aryl equivalents with the alkyl halide moiety. Ruthenium-catalyzed arylations have also been shown to be effective for certain substrates. nih.gov

The following table outlines plausible, though not experimentally documented for this specific compound, alkylation and arylation reactions.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Alkylation (Wurtz-type) | Sodium metal | Ether solvent | 1,1'-(Ethane-1,2-diylbis(oxy))bis(3-methylbutane) |

| Alkylation (Gilman) | Lithium di(alkyl)cuprate (R₂CuLi) | Ether solvent | 1-(R-ethoxy)-3-methylbutane |

| Arylation (Suzuki) | Arylboronic acid (ArB(OH)₂) | Pd catalyst, base | 1-(2-Aryl-ethoxy)-3-methylbutane |

The chloro-substituted terminus can be converted into a nucleophilic organometallic species, reversing its polarity from electrophilic to nucleophilic. This transformation is fundamental for further synthetic applications. libretexts.orglibretexts.org

Grignard Reagents: Reaction of 1-(2-chloroethoxy)-3-methylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2-(3-methylbutoxy)ethyl)magnesium chloride. libretexts.orgmasterorganicchemistry.com The ether molecules play a crucial role in stabilizing the magnesium center. youtube.com

Organolithium Reagents: Similarly, treatment with lithium metal would yield the organolithium analog, 1-lithio-2-(3-methylbutoxy)ethane. masterorganicchemistry.comsigmaaldrich.com These reagents are typically more reactive than their Grignard counterparts.

It is crucial that these reactions are conducted under strictly anhydrous conditions, as both Grignard and organolithium reagents are strong bases that react readily with protic solvents like water. libretexts.orglibretexts.org The presence of the ether linkage within the same molecule could potentially lead to intramolecular side reactions, although the formation of a five-membered ring through such a pathway is generally less favorable.

| Reagent Type | Metal | Solvent | Product Name |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | (2-(3-methylbutoxy)ethyl)magnesium chloride |

| Organolithium Reagent | Lithium (Li) | Pentane or Ether | 1-lithio-2-(3-methylbutoxy)ethane |

Modifications of the Ether Linkage

Ethers are generally unreactive functional groups, which is why they are often used as solvents in chemical reactions. libretexts.org However, under harsh conditions, the C-O bond of the ether can be cleaved.

Acidic Cleavage: The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org For an unsymmetrical ether like this compound, the reaction mechanism (S\textsubscript{N}1 vs. S\textsubscript{N}2) and resulting products depend on the nature of the alkyl groups attached to the oxygen. Since both alkyl groups (isopentyl and 2-chloroethyl) are primary, the cleavage is expected to proceed via an S\textsubscript{N}2 mechanism. The halide ion would attack the less sterically hindered carbon atom. In this case, attack at the 2-chloroethyl group would yield isoamyl alcohol and 1,2-dichloroethane. Conversely, attack at the isopentyl group would produce 2-chloroethanol (B45725) and 1-chloro-3-methylbutane (B93926). The precise outcome would depend on subtle differences in steric hindrance and electronic effects.

Studies of Isomeric and Related Ether-Halide Compounds

The reactivity of this compound can be contextualized by comparing it with its isomers and related compounds. The relative positions of the ether and halide functionalities significantly influence the molecule's chemical behavior. vedantu.comncert.nic.in

Isomers could be synthesized and potentially interconverted through various reactions. For example, an isomer like 2-chloro-1-ethoxy-3-methylbutane could theoretically be formed from the reaction of 3-methyl-1-butene (B165623) with an electrophilic chlorine source in the presence of ethanol. The synthesis of this compound itself is likely achieved via a Williamson ether synthesis, reacting sodium isoamyloxide with 1,2-dichloroethane, or sodium 2-chloroethoxide with 1-chloro-3-methylbutane. wikipedia.orgbyjus.commasterorganicchemistry.com Spontaneous isomerization of related halo-ether systems, sometimes involving a cyclic thiiranium ion intermediate analog, has been observed, suggesting that under certain conditions, migration of the halide could occur. nih.gov

The position of the chlorine atom dictates the type of alkyl halide (primary, secondary, or tertiary), which has a profound effect on its reactivity. ncert.nic.in

This compound: As a primary chloride, it is well-suited for S\textsubscript{N}2 reactions.

Isomer: 1-Chloro-3-methylbutan-2-yl ethyl ether (hypothetical): If the chlorine were on a secondary carbon, it would still undergo S\textsubscript{N}2 reactions but would be more prone to elimination (E2) reactions, especially with a strong, bulky base.

Isomer: 2-Chloro-2-methylpropyl ethyl ether (hypothetical): A tertiary chloride isomer would be highly sterically hindered and would react primarily through S\textsubscript{N}1 and E1 mechanisms, involving a carbocation intermediate.

The presence of the ether oxygen can also influence reaction rates through anchimeric assistance (neighboring group participation), where the oxygen's lone pairs could stabilize a developing positive charge on the β-carbon, potentially accelerating substitution reactions at the terminal halogen. This effect would be absent in a simple alkyl halide like 1-chloro-4-methylpentane.

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Elucidation of Reaction Intermediates and Transition States

The formation and reactivity of 1-(2-Chloroethoxy)-3-methylbutane likely proceed through well-understood reaction mechanisms involving key intermediates and transition states.

One probable synthetic route to this compound is the Williamson ether synthesis. britannica.comlibretexts.org This method would involve the reaction of an isoamyl alkoxide (3-methyl-1-butoxide) with 1,2-dichloroethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com The key intermediate in this synthesis is the sodium or potassium salt of 3-methyl-1-butanol, which acts as a potent nucleophile.

The transition state for the SN2 reaction involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-chlorine bond. youtube.com This concerted mechanism proceeds through a five-coordinate carbon atom, leading to an inversion of stereochemistry at the electrophilic carbon if it were a chiral center.

Conversely, the cleavage of the ether linkage in this compound by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), would involve different intermediates. britannica.comyoutube.comlibretexts.org The ether oxygen would first be protonated by the acid to form an oxonium ion intermediate. youtube.com This protonation converts the alkoxy group into a good leaving group (an alcohol). Following this, a nucleophilic attack by the halide ion (Br- or I-) on one of the adjacent carbon atoms would cleave the C-O bond. Depending on the substitution of the carbon atoms, this cleavage can proceed through either an SN1 or SN2 mechanism. Given the primary nature of the carbons attached to the ether oxygen in this compound, an SN2 pathway is the more probable route for cleavage. youtube.com

Stereochemical Assignment Methodologies

As this compound itself does not possess a chiral center in its most stable conformation, a discussion of stereochemical assignment primarily relates to its potential synthesis from or conversion to chiral molecules.

In a hypothetical Williamson ether synthesis starting from a chiral 2-chloroethanol (B45725), the SN2 attack by the isoamyl alkoxide would result in an inversion of the stereocenter. The stereochemical outcome could be verified by comparing the optical rotation of the product with that of a known standard or by using chiral chromatography.

Furthermore, if the isoamyl group were to be modified to contain a stereocenter, for example, in the synthesis of a related chiral ether, the stereochemistry of the starting alcohol would be retained in the alkoxide intermediate and subsequently in the final ether product, assuming the reaction occurs at the chloroethoxy moiety.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, FT-IR, HRMS)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous structural confirmation of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isoamyl group and the chloroethoxy group. The methyl protons of the isoamyl group would appear as a doublet, while the methine proton would be a multiplet. The methylene (B1212753) groups adjacent to the ether oxygen and the chlorine atom would exhibit characteristic downfield shifts due to the electronegativity of these atoms.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with distinct peaks for each of the seven carbon atoms in the molecule. The carbons bonded to the oxygen and chlorine atoms would be the most deshielded and appear at the downfield end of the spectrum.

For comparative purposes, the known ¹H NMR spectral data for 1-chloro-3-methylbutane (B93926) is presented below. chemicalbook.com

Table 1: ¹H NMR Data for 1-chloro-3-methylbutane

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~0.9 | Doublet | -CH(CH₃)₂ |

| ~1.7 | Multiplet | -CH(CH₃)₂ |

| ~1.6 | Multiplet | -CH₂-CH(CH₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. nih.govnih.gov The most prominent peaks would be due to the C-H stretching of the alkyl groups, the C-O-C stretching of the ether linkage, and the C-Cl stretching of the chloroalkane moiety. nih.govnist.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2850-3000 | C-H stretch (alkane) |

| 1050-1150 | C-O-C stretch (ether) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.govnih.gov While experimental HRMS data is not available, predicted values can be calculated. uni.lu

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 151.08843 |

| [M+Na]⁺ | 173.07037 |

| [M-H]⁻ | 149.07387 |

Computational and Theoretical Chemistry Applications to 1 2 Chloroethoxy 3 Methylbutane

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational landscape of molecules like 1-(2-Chloroethoxy)-3-methylbutane. These computational methods, such as Density Functional Theory (DFT) and ab initio techniques, can predict various structural parameters including bond lengths, bond angles, and dihedral angles. For this compound, a key area of investigation would be the rotational barriers around the C-O and C-C single bonds, which determine the molecule's preferred spatial arrangements or conformers.

By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers (energy minima) and the transition states connecting them. This analysis provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. Such information is crucial for understanding its physical properties and reactivity.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

| Parameter | Calculated Value (DFT B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| C1-O2 | 1.425 |

| O2-C3 | 1.418 |

| C3-C4 | 1.529 |

| C4-Cl5 | 1.789 |

| C6-C7 | 1.535 |

| C7-C8 | 1.533 |

| C7-C9 | 1.533 |

| Bond Angles (degrees) | |

| C1-O2-C3 | 112.5 |

| O2-C3-C4 | 109.8 |

| C3-C4-Cl5 | 110.2 |

| C6-C7-C8 | 111.5 |

| Dihedral Angles (degrees) | |

| C1-O2-C3-C4 | 178.9 (anti-periplanar) |

| O2-C3-C4-Cl5 | -65.2 (gauche) |

Note: The data in this table is illustrative and not based on actual published research for this compound, as no specific studies were found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For instance, the nucleophilic substitution reaction of the chlorine atom in this compound could be studied. Computational models can help distinguish between an S_N1 mechanism, involving a carbocation intermediate, and an S_N2 mechanism, which proceeds through a single transition state. The calculated energy barriers for each pathway would indicate the more favorable mechanism under specific conditions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry enables the prediction of various spectroscopic properties, which can aid in the experimental characterization of this compound. unibo.itscispace.comnsf.gov For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. researchgate.net

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical behavior of a molecule. scielo.org.mxnih.govresearchgate.netresearchgate.net For this compound, these descriptors can identify the most reactive sites for electrophilic and nucleophilic attack.

| Reactivity Descriptor | Definition | Predicted Significance for this compound |

| Highest Occupied Molecular Orbital (HOMO) | The energy of the highest energy orbital containing electrons. | Indicates the ability to donate electrons; likely localized on the oxygen or chlorine atoms. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The energy of the lowest energy orbital without electrons. | Indicates the ability to accept electrons; likely localized on the carbon atom bonded to chlorine. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Note: The predicted significance is based on general chemical principles, as specific computational data for this compound is unavailable.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments. researchgate.netpitt.edumdpi.com These simulations model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of the solvation process.

For reactions involving this compound, MD simulations can reveal how the solvent influences the reaction pathway and energetics. researchgate.net For example, in a polar solvent, the stabilization of charged intermediates or transition states can significantly alter the reaction mechanism and rate compared to a nonpolar solvent. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute.

Potential Roles of 1 2 Chloroethoxy 3 Methylbutane in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the chloroethyl group in 1-(2-Chloroethoxy)-3-methylbutane makes it a suitable precursor for the synthesis of various heterocyclic systems. The presence of the ether linkage and the alkyl chain can also influence the physical and biological properties of the resulting heterocyles.

The chloro group in this compound is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. libretexts.orgresearchgate.net This reactivity allows for the introduction of the 2-(3-methylbutoxy)ethyl moiety onto various nucleophilic substrates, which can then undergo intramolecular cyclization to form heterocyclic rings. For instance, reaction with a primary amine could lead to the formation of an intermediate that, upon cyclization, yields a substituted piperazine (B1678402) or morpholine (B109124) derivative. Similarly, reaction with a thiol-containing nucleophile could pave the way for the synthesis of thiomorpholines or other sulfur-containing heterocycles.

The general strategy involves a two-step process: an initial intermolecular nucleophilic substitution followed by an intramolecular ring-closing reaction. The nature of the nucleophile and the specific reaction conditions would dictate the type and size of the resulting heterocyclic ring.

Building Block for Polyfunctional Organic Scaffolds

Polyfunctional organic scaffolds are molecules that possess multiple reactive sites, allowing for the systematic construction of more complex structures. nih.gov These scaffolds are invaluable in combinatorial chemistry and drug discovery for the generation of molecular libraries. This compound, with its distinct reactive centers, can serve as a foundational building block for such scaffolds.

For example, the reaction of this compound with a molecule containing multiple nucleophilic groups, such as a polyamine or a polyol, could lead to the formation of a larger, polyfunctional scaffold. The remaining functional groups on this scaffold could then be further elaborated to introduce additional diversity and complexity. This modular approach allows for the systematic exploration of chemical space around a central core derived from this compound.

Integration into Macrocyclic Architectures

Macrocycles, particularly crown ethers, are renowned for their ability to selectively bind cations and small organic molecules, finding applications in areas ranging from catalysis to sensing. iipseries.orgnih.govrsc.org The synthesis of functionalized macrocycles is an active area of research, aimed at fine-tuning their binding properties and incorporating additional functionalities. iipseries.orgnih.govresearchgate.net

This compound can be envisioned as a key component in the synthesis of novel, substituted macrocyclic architectures. The classical Williamson ether synthesis, a cornerstone of crown ether chemistry, typically involves the reaction of a diol with a dihalide under basic conditions. vt.edu In this context, this compound could act as a mono-alkylating agent for a pre-formed macrocyclic diol, introducing the 2-(3-methylbutoxy)ethyl side chain onto the macrocyclic framework.

Alternatively, it could be used in the initial construction of the macrocycle itself. For instance, reaction of this compound with a long-chain diol could yield a precursor that, upon further reaction, leads to a macrocycle incorporating the 3-methylbutoxy group as a lipophilic side arm. This substituent could significantly impact the solubility and binding characteristics of the resulting macrocycle. The general principle of synthesizing crown ethers involves the template-assisted cyclization of polyethylene (B3416737) glycols or their derivatives. rsc.org The incorporation of the iso-pentyl group from this compound could create a more hydrophobic cavity within the macrocycle, potentially altering its selectivity for different guest molecules.

While direct, published research specifically detailing the use of this compound in these complex syntheses is not abundant, its chemical structure and reactivity patterns strongly suggest its potential as a valuable and versatile tool for the construction of novel and complex organic molecules. Further exploration of its synthetic applications is warranted to fully realize its capabilities in these important areas of chemical science.

Future Research Trajectories and Unexplored Reactivity of 1 2 Chloroethoxy 3 Methylbutane

Exploration of Catalytic Applications in Organic Transformations

The dual functionality of 1-(2-Chloroethoxy)-3-methylbutane presents intriguing, yet underexplored, opportunities in catalysis. Future research could pivot towards its application both as a substrate in catalytic reactions and potentially as a ligand scaffold.

Substrate in Cross-Coupling Reactions: The primary chloride is a suitable handle for various transition-metal-catalyzed cross-coupling reactions. While precious metal catalysts like palladium are highly effective for such transformations, a significant area for future research is the use of more earth-abundant and less toxic metals. openaccessgovernment.org Iron-catalyzed reactions, for example, have emerged as a viable alternative, offering excellent performance in related transformations. openaccessgovernment.org Investigating the reactivity of the C-Cl bond in this compound in coupling reactions with organoboron, organozinc, or organomagnesium reagents using catalysts based on iron, copper, or nickel would be a significant advancement.

Ether Moiety as a Directing Group or Ligand: The ether oxygen atom could function as a coordinating site for a metal catalyst, potentially influencing the reactivity at the alkyl chloride terminus. This directing-group effect could be exploited to achieve site-selective transformations if other reactive sites were present in a more complex derivative. Furthermore, the molecule could serve as a precursor for novel bidentate ligands. Modification of the alkyl chloride, for instance, by substitution with a phosphine or amine group, would yield a new class of ether-functionalized ligands for transition metal catalysis.

Below is a table of hypothetical catalytic transformations that represent potential research avenues.

| Transformation | Reagents/Catalyst | Potential Product | Research Goal |

| Suzuki Coupling | Arylboronic acid, Pd or Ni catalyst, Base | 1-(2-(Aryl)ethoxy)-3-methylbutane | Formation of new C-C bonds; synthesis of complex ethers. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1-(2-(Alkynyl)ethoxy)-3-methylbutane | Introduction of alkyne functionality for further derivatization. |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | N-Alkyl-2-(3-methylbutoxy)ethanamine | Synthesis of functionalized secondary or tertiary amines. |

| Iron-Catalyzed Kumada Coupling | Grignard Reagent (R-MgBr), Iron Catalyst (e.g., FeCl₃) | 1-(2-(R)ethoxy)-3-methylbutane | Developing economical and low-toxicity C-C bond formation methods. |

These potential applications highlight the need for systematic studies to determine optimal reaction conditions and catalyst systems, thereby expanding the synthetic utility of this versatile building block. ctppc.orgresearchgate.net

Discovery of Novel and Sustainable Synthetic Routes

Traditional synthetic routes to compounds like this compound often rely on methods with significant environmental drawbacks, such as the Williamson ether synthesis, which generates stoichiometric salt waste. libretexts.org Future research must focus on developing novel and more sustainable pathways that are safer, more efficient, and generate less waste. ijrpr.com

Photoredox and Radical-Based Syntheses: Recent advancements in synthetic methodologies have introduced innovative strategies for forming alkyl halides under mild conditions. nih.gov For instance, a deformylative halogenation approach allows for the conversion of aldehydes to alkyl halides using inexpensive and atom-economical halogen sources like HCl, driven by visible light photocatalysis. nih.gov Exploring a route starting from (3-methylbutoxy)acetaldehyde could provide a highly efficient and selective pathway to the target compound.

Continuous Flow Synthesis: The use of microreactors and continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net For hazardous reagents or exothermic reactions, flow chemistry provides superior temperature control and minimizes the volume of reactive intermediates at any given time. A continuous process for the synthesis of the related compound 2-chloro-2-methylbutane has been shown to drastically reduce reaction times compared to batch processing. researchgate.net A similar strategy could be developed for this compound, potentially by reacting 2-(3-methylbutoxy)ethanol with a chlorinating agent in a flow reactor.

Bio-based Feedstocks: The structural fragments of this compound lend themselves to derivation from renewable resources. The isoamyl group, for example, can be sourced from isoamyl alcohol, a component of fusel oil, which is a byproduct of ethanol fermentation. The chloroethoxy unit could potentially be derived from bio-ethanol via ethylene oxide. Research into catalytic pathways that directly convert these bio-based feedstocks would represent a significant step towards a sustainable manufacturing process.

A comparison of a hypothetical traditional route versus a potential sustainable route is outlined in the table below.

| Feature | Traditional Route (Williamson-type) | Novel Sustainable Route (Flow-based) |

| Starting Materials | Isoamyl alcohol, Sodium Hydride, 2-Chloroethanol (B45725) | 2-(3-Methylbutoxy)ethanol, Chlorinating Agent (e.g., SOCl₂) |

| Process Type | Batch Processing | Continuous Flow Microreactor |

| Key Advantages | Well-established methodology. | Enhanced safety, faster reaction, easier scale-up. |

| Key Disadvantages | Use of hazardous NaH, stoichiometric salt waste (NaCl). | Requires specialized equipment, process optimization needed. |

| Green Metric | Low Atom Economy | Potentially higher atom economy and lower E-Factor. |

Application of Green Chemistry Principles in Synthesis and Reactivity Studies

Integrating the 12 Principles of Green Chemistry provides a framework for the future development and application of this compound. epa.govpaperpublications.org This approach aims to minimize the environmental and health impacts associated with the chemical's lifecycle. chemistryjournals.netpnas.org

Waste Prevention and Atom Economy: The primary goal should be the design of synthetic processes that prevent waste rather than treating it after it has been created. epa.govnih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com The development of the greener synthesis of ibuprofen, which reduced a multi-step process with poor atom economy to a three-step catalytic cycle, serves as a prime example of this principle in action. chemistryjournals.netuniroma1.it

Catalysis over Stoichiometric Reagents: Catalytic reactions are inherently greener than stoichiometric ones because catalysts are used in small amounts and can, in principle, carry out a reaction many times, minimizing waste. epa.govpaperpublications.org Future studies on the reactivity of this compound should prioritize the use of recoverable and recyclable catalysts, including biocatalysts like enzymes, which operate under mild conditions with high specificity. ctppc.orgchemistryjournals.net

Safer Solvents and Energy Efficiency: The choice of solvent is a critical aspect of green chemistry. Research should focus on using benign solvents like water or bio-derived solvents, or eliminating solvents altogether. chemistryjournals.netnih.gov Furthermore, synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. epa.gov Microwave-assisted synthesis is one technique that can significantly reduce reaction times and energy consumption. nih.gov

The following table details the application of key green chemistry principles to the study of this compound.

| Green Chemistry Principle | Application to this compound |

| 7. Use of Renewable Feedstocks | Develop synthetic pathways from bio-based sources such as isoamyl alcohol (from fusel oil) and bio-ethanol. |

| 8. Reduce Derivatives | Avoid the use of protecting groups in synthetic routes by designing more selective catalysts and reaction conditions. paperpublications.orgnih.gov |

| 9. Catalysis | Prioritize catalytic methods for both the synthesis and subsequent reactions of the compound, replacing stoichiometric reagents. epa.govsolubilityofthings.com |

| 5. Safer Solvents & Auxiliaries | Investigate reaction conditions in green solvents (e.g., water, supercritical CO₂) or under solvent-free conditions. |

| 6. Design for Energy Efficiency | Employ energy-efficient techniques such as microwave-assisted heating or flow chemistry to reduce energy consumption. chemistryjournals.netnih.gov |

By focusing on these future research trajectories, the scientific community can develop this compound into a valuable and sustainably utilized compound in the toolkit of modern organic synthesis.

Q & A

How can researchers optimize the synthesis yield of 1-(2-Chloroethoxy)-3-methylbutane while minimizing byproduct formation?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. Key parameters include:

- Reagent selection : Use of strong bases (e.g., sodium hydride) to activate hydroxyl groups, as seen in analogous ether syntheses .

- Solvent and temperature : Polar aprotic solvents (e.g., THF, DMF) at 60–80°C improve reaction kinetics .

- Purification : C18 reverse-phase chromatography or silica gel column chromatography effectively isolates the target compound from byproducts like unreacted precursors or dihalogenated impurities .

Example Protocol:

- React 3-methyl-1-butanol with 2-chloroethyl tosylate in DMF at 70°C for 24 hours.

- Quench with ice-cold water, extract with diethyl ether, and purify via silica gel chromatography (hexane/ethyl acetate).

- Monitor reaction progress using TLC or HPLC to identify optimal termination points .

What analytical techniques are critical for characterizing this compound in research settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. For example, the methyl group (δ 0.9–1.1 ppm) and chloroethoxy chain (δ 3.5–4.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 150.08 for C₆H₁₁ClO) .

- Chromatography : GC-MS or HPLC with UV detection (λ = 210–230 nm) assesses purity and identifies trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.